N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenethyl group and a methyl group attached to the nitrogen atom of the cinnamamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide typically involves the reaction of 4-methoxyphenethylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted analogs of this compound .
Scientific Research Applications
N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenethyl)-3-methoxy-4-hydroxycinnamamide
- N-(4-Hydroxyphenethyl)-3-methoxy-4,5-dihydroxycinnamamide
- N-(4-Hydroxyphenethyl)-3,4,5-trihydroxycinnamamide
Uniqueness
N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3 |
InChI Key |
VANLAWLPWTVXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.